N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
Overview
Description
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties : Research into similar compounds has involved the synthesis of complex molecules with potential therapeutic applications. For example, a study on the synthesis of bithiazole correctors for cystic fibrosis therapy explored the synthesis and evaluation of analogues to improve corrector activity, highlighting the importance of molecular structure in drug efficacy (G. Yu et al., 2008).
Nucleophilic Behavior and Antibacterial Evaluation : Another study investigated the nucleophilic behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-one towards active electrophilic compounds, leading to the synthesis of various pivalamides with potential antibacterial properties (Abeer N. Al-Romaizan, 2019).
Methodologies for Synthesis : The development of methodologies for the synthesis of complex molecules is a common theme in research involving compounds like N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. For instance, a study presented a convenient method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines, which could be relevant for the synthesis and functionalization of related compounds (K. Kobayashi et al., 2010).
Molecular Structure Analysis : The analysis of molecular structures, such as in a study of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, provides insights into the molecular conformation and potential reactivity of similar compounds (S. Atalay et al., 2016).
Electron Transfer Reactions : Studies on the kinetics of electron transfer reactions, as seen in research involving synthetic iron-sulfur clusters, can offer insights into the reactivity and potential applications of similar compounds in catalysis or as enzyme mimics (I. Tabushi et al., 1988).
Properties
IUPAC Name |
N-(2-bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)9(15)13-7-4-6(14)5-12-8(7)11/h4-5,14H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINMXALNIHGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673933 | |
Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-30-0 | |
Record name | N-(2-Bromo-5-hydroxy-3-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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